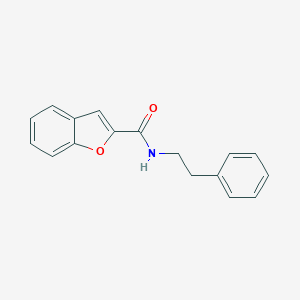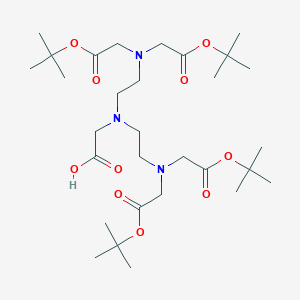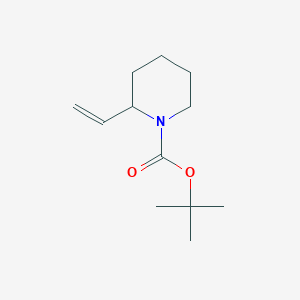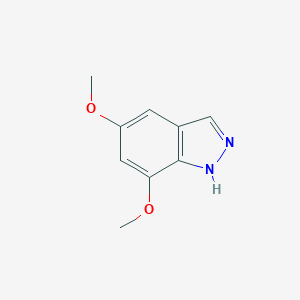
Ethyl 2-(piperazin-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(piperazin-1-yl)nicotinate, also known as EPIN or EPNI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of nicotinic acid, which is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD). EPIN has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of Ethyl 2-(piperazin-1-yl)nicotinate is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been found to bind to GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to modulate the activity of pain receptors, which are involved in the perception of pain. Additionally, this compound has been found to reduce the excitability of neurons, which is involved in the generation of seizures.
Advantages and Limitations for Lab Experiments
Ethyl 2-(piperazin-1-yl)nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, this compound has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on Ethyl 2-(piperazin-1-yl)nicotinate. One area of interest is its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to treat. Additionally, this compound has been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Further research is also needed to better understand the mechanism of action of this compound and its potential molecular targets.
Scientific Research Applications
Ethyl 2-(piperazin-1-yl)nicotinate has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, this compound has been found to have anticonvulsant effects by reducing the excitability of neurons.
properties
CAS RN |
154315-70-5 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)10-4-3-5-14-11(10)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3 |
InChI Key |
OYJQNNFWBRLZIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCNCC2 |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


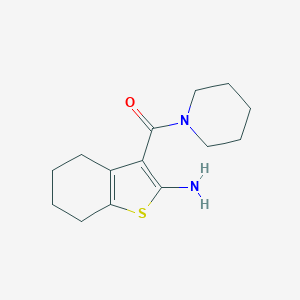
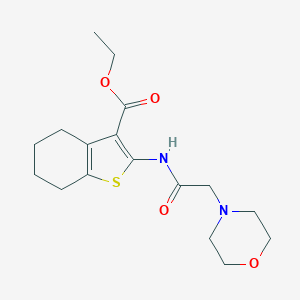
![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)
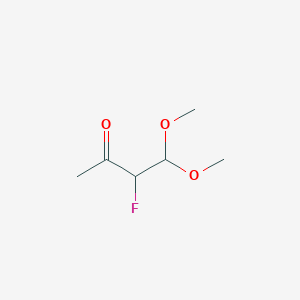
![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)
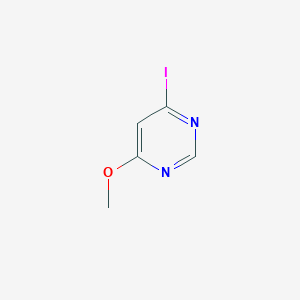
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate](/img/structure/B178689.png)

